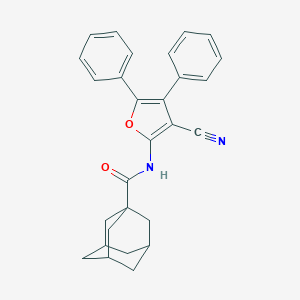![molecular formula C18H16FN3O2S B305980 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B305980.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that contains an oxadiazole ring and a fluoro-substituted phenyl group. This compound has been synthesized through a multistep process and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are essential for the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide have not been extensively studied. However, some studies have suggested that the compound may have cytotoxic effects on cancer cells and may inhibit the growth of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide in lab experiments include its potential applications in various fields, such as cancer research, antifungal and antibacterial research, and drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of the compound to understand its mode of action and identify potential targets for drug development.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its bioavailability, toxicity, and efficacy in vivo.
3. Exploration of the potential applications of the compound in drug development, including the synthesis of analogs and derivatives with improved properties.
4. Studies on the potential applications of the compound in other scientific research fields, such as neuroscience and immunology.
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide is a novel compound that has shown potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to explore its potential applications in drug development and other scientific research fields.
Métodos De Síntesis
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide involves a multistep process that includes the preparation of intermediates and their subsequent reactions. The synthesis process starts with the preparation of 5-benzyl-1,3,4-oxadiazole-2-thiol, which is then reacted with 3-fluoro-2-methylbenzoyl chloride to obtain 2-(3-fluoro-2-methylphenyl)-5-benzyl-1,3,4-oxadiazole. This intermediate is then reacted with N-chloroacetyl-N'-benzylthiourea to obtain the final product, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various fungal and bacterial strains.
Propiedades
Nombre del producto |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C18H16FN3O2S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-14(19)8-5-9-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,23) |
Clave InChI |
CNVRXEXVMLYVTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B305905.png)
![2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B305906.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B305908.png)
![ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305909.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)